![molecular formula C20H20N2O4 B379735 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide CAS No. 326907-72-6](/img/structure/B379735.png)
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is also known as DIBO or dioxobenzisoquinoline, and it has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
DIBO works by covalently binding to cysteine residues in proteins, resulting in the formation of a thioether bond. This covalent modification of proteins can be used to selectively label and track specific proteins in cells and tissues.
Biochemical and Physiological Effects:
DIBO has been found to have minimal effects on cellular viability and function, making it a useful tool for studying protein function in cells. However, it is important to note that the covalent modification of proteins by DIBO may alter their function, and this should be taken into account when interpreting experimental results.
実験室実験の利点と制限
One of the major advantages of using DIBO in lab experiments is its high selectivity for cysteine residues in proteins. This allows for the selective labeling and tracking of specific proteins in cells and tissues. However, it is important to note that DIBO labeling may not be suitable for all proteins, and the effects of DIBO labeling on protein function should be carefully considered.
将来の方向性
There are several potential future directions for research involving DIBO. One area of interest is the development of new cancer therapeutics based on DIBO and its derivatives. Additionally, there is potential for the use of DIBO in the study of protein-protein interactions and the development of new protein labeling techniques. Further research is also needed to fully understand the effects of DIBO labeling on protein function and to optimize its use as a tool in scientific research.
In conclusion, DIBO is a promising compound with potential applications in various scientific fields. Its high selectivity for cysteine residues in proteins makes it a useful tool for studying protein function in cells and tissues. However, further research is needed to fully understand its effects and optimize its use as a tool in scientific research.
合成法
The synthesis of DIBO involves the reaction of 2-amino-1,3-dioxoisoindoline with 2-(bromomethyl)oxolane in the presence of a base. The reaction results in the formation of DIBO as a white solid with a high yield.
科学的研究の応用
DIBO has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-cancer properties and has been used in the development of cancer therapeutics. It has also been studied for its potential use as a tool in chemical biology research, specifically in the field of protein labeling.
特性
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-17(21-12-14-6-3-11-26-14)9-10-22-19(24)15-7-1-4-13-5-2-8-16(18(13)15)20(22)25/h1-2,4-5,7-8,14H,3,6,9-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYRJRBPWBHODK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

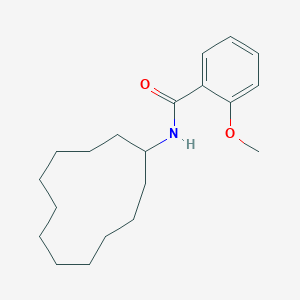
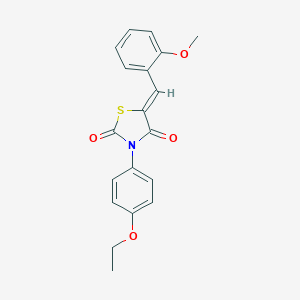
![2-[2-[4-(4-Fluorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379655.png)
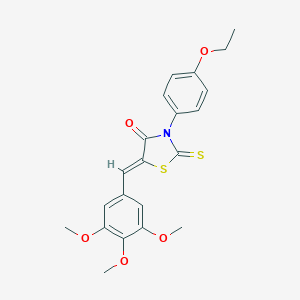
![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)
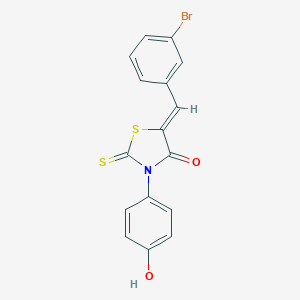
![2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379661.png)
![2-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379662.png)
![1-[(2-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B379663.png)
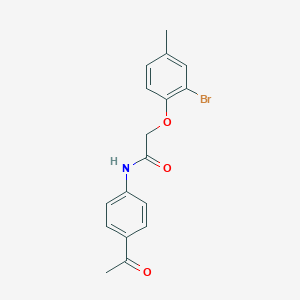
![1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B379666.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379667.png)
![Methyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379669.png)
![Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379673.png)